molecular formula C6H9BClNO3 B1333181 (4-methoxypyridin-3-yl)boronic Acid Hydrochloride CAS No. 874959-97-4

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Cat. No.: B1333181
CAS No.: 874959-97-4
M. Wt: 189.41 g/mol
InChI Key: JLONCHBPEIKTEA-UHFFFAOYSA-N
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Description

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO3 and its molecular weight is 189.41 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Quenching and Sensor Design

(4-methoxypyridin-3-yl)boronic acid hydrochloride and its derivatives are notable for their fluorescence properties. A study by Melavanki (2018) investigated the fluorescence quenching of a similar compound, 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), in various solvents. This research is significant for sensor design, particularly in understanding the interaction of boronic acids with different solvents and quenchers like aniline (Melavanki, 2018).

Radioligand Synthesis for Imaging

Gao, Wang, and Zheng (2016) explored the synthesis of radioligands involving derivatives of boronic acids, including a compound related to this compound. These radioligands have applications in positron emission tomography (PET) for imaging specific receptors in the body (Gao, Wang, & Zheng, 2016).

Sugar Sensing and Diabetes Management

Research by Geethanjali et al. (2017) focused on the binding ability of boronic acid derivatives, including compounds similar to this compound, with sugars in aqueous solutions. This is particularly relevant in the context of diabetes management and the design of new glucose sensors (Geethanjali, Melavanki, Nagaraja, Bhavya, & Kusanur, 2017).

Electrophilic Activation in Drug Development

Ke et al. (2022) demonstrated the use of boronic acids in the efficient electrophilic activation of unprotected maltols. This process is significant in the pharmaceutical industry, highlighting the role of boronic acid derivatives in drug synthesis and development (Ke, Zhang, Zhong, Shao, Yu, & Chen, 2022).

Photophysical Properties in Solvent Environments

Melavanki et al. (2018) explored the photophysical properties of 2-methoxypyridin-3-yl-3-boronic acid, closely related to this compound. Their work sheds light on the fluorescence quenching and dipole moment of these compounds in different solvent environments, relevant for understanding the interaction mechanisms of these compounds (Melavanki, Geethanjali, Thipperudrappa, Kusanur, Patil, & Bhavya, 2018).

Anti-Quorum Sensing and Antimicrobial Applications

Temel et al. (2022) synthesized novel boron compounds, including derivatives of boronic acids, and evaluated their anti-quorum sensing effects. This study contributes to the understanding of how these compounds can be used in combating microbial resistance and in the development of new antimicrobial materials (Temel, Atlan, Ertaş, Erdönmez, & Çalışkan, 2022).

Mechanism of Action

Target of Action

The primary target of (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride is CYP17 , a critical enzyme in the steroidogenic pathway . This compound acts as an inhibitor of CYP17, which plays a crucial role in the biosynthesis of androgens in humans .

Mode of Action

This compound interacts with its target, CYP17, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives, which are precursors to androgen and estrogen synthesis .

Biochemical Pathways

The compound affects the steroidogenic pathway by inhibiting the CYP17 enzyme . This inhibition disrupts the production of glucocorticoids, mineralocorticoids, and sex steroids, leading to decreased levels of these hormones . The downstream effects include reduced androgen-dependent signaling, which is particularly relevant in conditions such as prostate cancer where androgens play a role in disease progression .

Result of Action

The inhibition of CYP17 by this compound leads to a decrease in androgen production . This can result in the suppression of androgen-dependent processes, such as the growth of androgen-dependent tumors . Therefore, this compound is potentially useful in the treatment of diseases like prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s efficacy. It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

(4-Methoxypyridin-3-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cytochrome P450 17A1 (CYP17A1). This enzyme is crucial in steroidogenesis, and its inhibition is a therapeutic target for conditions like prostate cancer . The compound interacts with the active site of CYP17A1, forming a reversible covalent bond with the enzyme’s heme group, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting the synthesis of androgens, which are essential for the growth of certain types of cancer cells . It also affects cell signaling pathways, such as the PI3K/AKT pathway, leading to altered gene expression and reduced cellular metabolism. These changes can result in apoptosis or programmed cell death, highlighting the compound’s potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CYP17A1, inhibiting its enzymatic activity and reducing the production of androgens . This binding interaction involves the formation of a reversible covalent bond with the heme group of the enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its inhibitory effects on CYP17A1 can persist for several hours, but prolonged exposure may lead to the development of resistance in some cell lines. This highlights the importance of optimizing experimental conditions to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits CYP17A1 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by altering the levels of key metabolites, such as androgens and other steroid hormones. This can have downstream effects on various physiological processes, including growth and development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific tissues, such as the liver and prostate. These interactions can influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can further modulate its localization and activity, directing it to specific cellular compartments.

Properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONCHBPEIKTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377912
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874959-97-4
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.